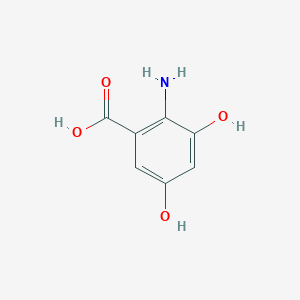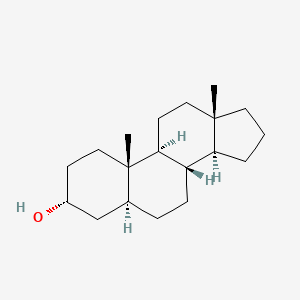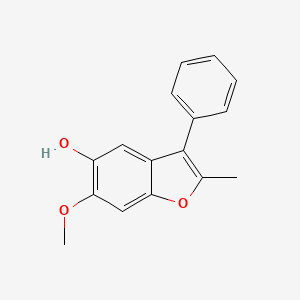
Narcissidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Narcissidine is a member of phenanthridines.
Aplicaciones Científicas De Investigación
Narcissidine in Alzheimer's Disease Treatment
A study by Karakoyun et al. (2020) highlights the therapeutic potential of Narcissus tazetta, from which this compound is isolated, in Alzheimer's Disease (AD). The research emphasizes the anticholinesterase activity of this compound, suggesting its potential role in AD treatment.
This compound in Cardiovascular Research
Research by Chen et al. (1987) explores narcissin's (another name for this compound) effects on cardiovascular function. The study compares narcissin's impact on cardiac hemodynamics with another compound, highlighting its influence on coronary flow and myocardial contractile force.
This compound's Role in Liver Function
A study conducted by Morovvati and Armand (2019) investigates the effects of Narcissus tazetta bulb extract, containing this compound, on liver function enzymes in rats. This research provides insights into how this compound may influence liver enzyme activity.
This compound in Antitumor Research
The antimitotic properties of this compound, derived from Narcissus bulbs, are discussed in a study by Ceriotti (1967). This research underscores the potential application of this compound in antitumor treatments.
Structural Analysis of this compound
Immirzi and Fuganti's (1971) research Immirzi et al. (1971) provides a detailed structural analysis of this compound methiodide, which is crucial for understanding its chemical properties and potential applications in various scientific fields.
This compound in Biotechnological Research
Research by Huang and Lai (2007) highlights the advancements in biotechnological research on Narcissus, including the use of this compound. This study discusses its applications in micropropagation, transgenic improvement, and secondary metabolite manufacture.
This compound's Anticancer Evaluation
A study by Evidente and Kornienko (2009) focuses on the anticancer evaluation of Amaryllidaceae alkaloids, including this compound. This research provides valuable insights into the structure-activity relationships and therapeutic potential of this compound in cancer treatment.
This compound's Potent Antitumor Properties
A review by Fürst (2016) discusses the potent antitumor and anti-inflammatory properties of this compound. This comprehensive overview sheds light on the biological mechanisms and potential therapeutic applications of this compound in cancer therapy.
This compound in Plant Protection
Santana et al. (2008) Santana et al. (2008) explore the biological activities of 3-O-acetyl-narcissidine, a derivative of this compound, against various insect species and plants. This study indicates a potential plant protective role for this compound and its derivatives.
This compound in Amaryllidaceae Alkaloid Screening
Tarakemeh et al. (2019) Tarakemeh et al. (2019) conducted a study on the alkaloid profiles of Narcissus spp., including this compound. The research provides valuable information on the diversity and concentration of this compound in different plant parts.
This compound in Oxidative Stress and Mitochondrial Dysfunctions Research
Lu et al. (2012) Lu et al. (2012) investigate the role of narciclasine, related to this compound, in inducing programmed cell death and its effects on oxidative stress and mitochondrial dysfunctions. This study contributes to understanding the cellular mechanisms impacted by this compound.
This compound in Traditional Medicine
Qhotsokoane-Lusunzi and Karuso (2001) Qhotsokoane-Lusunzi and Karuso (2001) examine the secondary metabolites of Bulbine narcissifolia, used traditionally for wound healing and as a purgative. The study provides insights into the medicinal applications and efficacy of compounds related to this compound.
This compound in UPLC-DA-ESI-MS Analysis
Katoch and Sharma (2019) Katoch and Sharma (2019) developed a method for quantifying and identifying Amaryllidaceae alkaloids, including this compound, in Narcissus tazetta using ultra-performance liquid chromatography. This technique is crucial for analyzing the alkaloid content in plants.
Propiedades
Fórmula molecular |
C18H23NO5 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(1S,13R,14R,15S,16S)-4,5,14-trimethoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,11-tetraene-13,15-diol |
InChI |
InChI=1S/C18H23NO5/c1-22-12-6-9-8-19-5-4-10-15(19)14(11(9)7-13(12)23-2)17(21)18(24-3)16(10)20/h4,6-7,14-18,20-21H,5,8H2,1-3H3/t14-,15+,16+,17-,18-/m0/s1 |
Clave InChI |
OHZXJDOKMFHAFO-PNKHAZJDSA-N |
SMILES isomérico |
CO[C@@H]1[C@H]([C@@H]2[C@H]3C(=CCN3CC4=CC(=C(C=C24)OC)OC)[C@H]1O)O |
SMILES |
COC1C(C2C3C(=CCN3CC4=CC(=C(C=C24)OC)OC)C1O)O |
SMILES canónico |
COC1C(C2C3C(=CCN3CC4=CC(=C(C=C24)OC)OC)C1O)O |
Sinónimos |
narcissidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


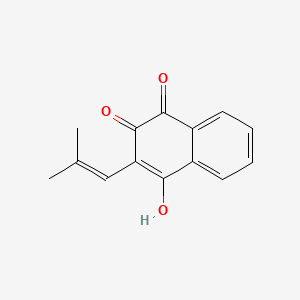


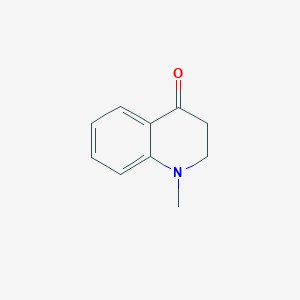

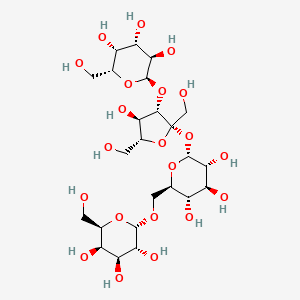

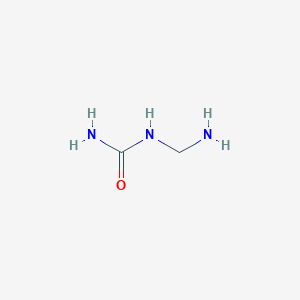
![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1204694.png)

